Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Technical Overview of its Basic Properties
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one: A Technical Overview of its Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the core basic properties of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental data for certain properties, this document outlines established protocols for their determination, providing a framework for laboratory investigation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 151665-85-9 | [1] |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Purity | 95% | [1] |
Determination of Basic Properties: Experimental Protocols
The basicity of a compound, quantified by its pKa value, and its aqueous solubility are critical parameters in drug discovery and development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The following are detailed, generalized protocols for the experimental determination of these properties for nitrogen-containing heterocyclic compounds like Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring pH changes in a solution upon the addition of a titrant.
Materials and Equipment:
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Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one sample
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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High-purity water (deionized or distilled)
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pH meter with a calibrated electrode
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Automatic burette or precision manual burette
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Stir plate and stir bar
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Beaker or titration vessel
Procedure:
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Sample Preparation: Accurately weigh a precise amount of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and dissolve it in a known volume of water. The concentration should be suitable for accurate pH measurement.
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Titration Setup: Place the solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.
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Acidification: Add a stoichiometric excess of the standardized HCl solution to fully protonate the amine nitrogens in the molecule.
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Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution.
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Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
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Endpoint Determination: Continue the titration past the equivalence point(s), where a sharp change in pH occurs.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a diprotic base, two pKa values may be observed.
Protocol for Aqueous Solubility Determination by the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.
Materials and Equipment:
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Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one sample (solid)
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Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
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Small vials with screw caps
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Shaker or orbital incubator capable of maintaining a constant temperature
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Centrifuge
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Syringe filters (e.g., 0.22 µm)
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
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Analytical balance
Procedure:
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Sample Preparation: Add an excess amount of solid Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure that a saturated solution is formed.
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Equilibration: Tightly cap the vials and place them in a shaker or incubator at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.[2]
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Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.
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Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
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Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method with a proper calibration curve.[2][3] The measured concentration represents the thermodynamic solubility of the compound.
Visualizing Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining aqueous solubility.
Caption: Shake-Flask Method Workflow.



